N-(3-chloro-4-fluorobenzyl)-3-(9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-fluorobenzyl)-3-[9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]propanamide is a complex organic compound that features a unique combination of functional groups, including a benzyl group substituted with chlorine and fluorine, a dimethylphenyl group, and a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorobenzyl)-3-[9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]propanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazinyl core: This can be achieved through a cyclization reaction involving appropriate hydrazine and triazole derivatives under acidic or basic conditions.
Introduction of the dimethylphenyl group: This step often involves a Friedel-Crafts acylation reaction using a suitable acyl chloride and a Lewis acid catalyst.
Attachment of the benzyl group: The benzyl group, substituted with chlorine and fluorine, can be introduced via a nucleophilic substitution reaction using a benzyl halide and a suitable nucleophile.
Formation of the propanamide linkage: This final step involves the reaction of the intermediate with a suitable amine under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
For industrial-scale production, the synthesis route may be optimized to enhance yield and reduce costs. This often involves the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be incorporated to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorobenzyl)-3-[9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Benzyl derivatives with different substituents.
Scientific Research Applications
N-(3-chloro-4-fluorobenzyl)-3-[9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]propanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry research.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorobenzyl)-3-[9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Caffeine: An alkaloid with a purine structure, known for its stimulant effects.
Uniqueness
N-(3-chloro-4-fluorobenzyl)-3-[9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]propanamide is unique due to its complex structure, which combines multiple functional groups and heterocyclic rings
Properties
Molecular Formula |
C25H22ClFN6O |
---|---|
Molecular Weight |
476.9 g/mol |
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)methyl]-3-[11-(3,4-dimethylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanamide |
InChI |
InChI=1S/C25H22ClFN6O/c1-15-3-5-18(11-16(15)2)21-13-22-25-30-29-23(32(25)9-10-33(22)31-21)7-8-24(34)28-14-17-4-6-20(27)19(26)12-17/h3-6,9-13H,7-8,14H2,1-2H3,(H,28,34) |
InChI Key |
QHFVWAGPAXRNBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C=CN4C(=NN=C4C3=C2)CCC(=O)NCC5=CC(=C(C=C5)F)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.